molecular formula C19H15Cl2N5O2S2 B2665080 N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 862829-42-3

N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2665080
CAS No.: 862829-42-3
M. Wt: 480.38
InChI Key: AKAGFAXAOWDRNH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group, a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl moiety, and a thioacetamide chain linked to a 3,4-dichlorophenyl group. Its structure integrates multiple pharmacophoric elements, including the triazole ring (known for metabolic stability), a benzo[d]thiazol-2-one fragment (implicated in hydrogen bonding), and a dichlorophenyl group (enhancing lipophilicity and target affinity). The compound’s synthesis likely involves alkylation of a triazole-thiol intermediate with a halogenated acetamide derivative, as inferred from analogous synthetic pathways in the literature .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O2S2/c1-25-16(9-26-14-4-2-3-5-15(14)30-19(26)28)23-24-18(25)29-10-17(27)22-11-6-7-12(20)13(21)8-11/h2-8H,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAGFAXAOWDRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 862829-42-3) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl group and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C19H15Cl2N5O2S2C_{19}H_{15}Cl_2N_5O_2S^2 with a molecular weight of 480.4 g/mol .

1. Anti-inflammatory Activity

Research indicates that compounds containing thiazole and triazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating similar compounds, it was found that modifications in the structure could enhance anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

2. Analgesic Activity

The analgesic potential of this compound has been assessed through various pharmacological tests. For instance, related compounds have shown efficacy in reducing pain responses in animal models via mechanisms that may involve modulation of pain pathways rather than direct COX inhibition .

Table 1: Summary of Analgesic Studies on Related Compounds

Compound NameTest MethodResultReference
Compound AWrithing TestSignificant pain reduction
Compound BHot Plate TestModerate analgesic effect
Compound CTail Flick TestHigh efficacy in pain relief

3. Toxicity Assessment

Acute toxicity studies are crucial for determining the safety profile of new compounds. Preliminary assessments suggest that similar derivatives exhibit low toxicity levels with no lethal effects observed in tested animal models . Histopathological evaluations have shown no significant adverse effects on organ systems, indicating a favorable safety profile .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Inflammatory Mediators : Similar compounds have been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.
  • Modulation of Pain Pathways : The analgesic effects may arise from the antagonism of specific receptors involved in nociception, potentially including TRPV1 and TRPA1 channels .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Thiazole Derivatives : A recent investigation into thiazole derivatives demonstrated their ability to inhibit COX enzymes effectively while exhibiting low toxicity levels .
  • Evaluation of Oxazole Compounds : Another study highlighted the analgesic properties of oxazole derivatives through both writhing and hot plate tests, suggesting potential applications for pain management .

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of thiazole and triazole, which are known for their pharmacological potential. Thiazole derivatives have been widely studied for their antibacterial, antifungal, and anti-inflammatory activities. Research has shown that compounds with similar structures exhibit potent biological activities, suggesting that N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may also possess these properties.

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeRelated CompoundsReference
Antibacterial4-(2-(4-chlorophenyl)benzo[d]thiazol)
Antifungal4-(2-(aryl)thiazol)
Anti-inflammatory5-substituted thiazoles

Anti-Cancer Properties

Recent studies indicate that compounds containing the thiazole moiety demonstrate significant anti-cancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, research has demonstrated that similar thiazole derivatives can effectively inhibit cancer cell proliferation in vitro and in vivo.

Case Study: Anti-Cancer Activity

A study evaluated the anti-cancer efficacy of various thiazole derivatives against different cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Thiazole derivatives have been reported to inhibit key inflammatory mediators such as TNF-alpha and IL-6. The structural features of this compound may enhance its ability to modulate inflammatory pathways.

Table 2: Inflammatory Mediators Affected by Thiazole Derivatives

MediatorEffectReference
TNF-alphaInhibition
IL-6Inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in the triazole substituents, acetamide side chains, and appended aromatic systems. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Source
Target Compound 1,2,4-Triazole - 4-Methyl
- (2-Oxobenzo[d]thiazol-3(2H)-yl)methyl
- Dichlorophenyl-thioacetamide
Hypothesized kinase/CDK inhibition (based on triazole-thioacetamide pharmacophores)
2-(4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl)acetamide (7h) 1,2,4-Triazole - p-Tolylaminomethyl
- Chlorophenyl
- Acetamide
Synthesized via S-alkylation; potential antimicrobial activity
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole - Phenyl-thiadiazole
- Acetamide
CDK5/p25 inhibition (IC50 = 42 ± 1 nM)
2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole - Dichloroacetamide
- Phenyl-thiadiazole
Enhanced CDK5/p25 inhibition (IC50 = 30 ± 1 nM)
763107-11-5 1,2,4-Triazole - 4-Bromophenyl
- Pyridin-3-yl
- Thioacetamide
Structural similarity suggests kinase-targeted applications

Key Observations :

Substituent Impact on Bioactivity :

  • Dichloro-substituted acetamide derivatives (e.g., the target compound and 2,2-dichloro analogue from ) exhibit enhanced inhibitory potency, likely due to increased electron-withdrawing effects and improved target binding .
  • The benzo[d]thiazol-2-one group in the target compound may confer unique π-π stacking or hydrogen-bonding interactions compared to phenyl or thiadiazole moieties in analogues .

Synthetic Pathways :

  • The target compound’s synthesis parallels methods in and , where triazole-thiols undergo S-alkylation with α-halogenated acetamides. The absence of C=O bands in IR spectra (as seen in ) would confirm successful cyclization and tautomer stabilization in the triazole core.

Tautomerism and Stability :

  • Unlike simpler triazole-thiones (e.g., compounds [7–9] in ), the target compound’s benzo[d]thiazol-2-one substituent likely stabilizes the thione tautomer, reducing reactivity and enhancing metabolic stability .

Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : The triazole core and thioether linkage may reduce oxidative metabolism, as seen in similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodology :

  • Step 1 : Synthesize the triazole-thiol intermediate via cyclization of thiosemicarbazides. For example, reflux 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol .
  • Step 2 : Functionalize the triazole core. Sodium borohydride reduction in ethanol (0°C, 1 hour) can reduce aldehydes to alcohols, as demonstrated in analogous compounds .
  • Step 3 : Couple the triazole-thiol with the dichlorophenylacetamide moiety using anhydrous potassium carbonate in acetone under reflux (3 hours) .
    • Key Tools : NMR, IR, and LC-MS for intermediate characterization .

Q. How can the structural tautomerism of the 1,2,4-triazole and benzothiazole moieties be resolved?

  • Methodology :

  • Use X-ray crystallography to confirm the dominant tautomeric form.
  • Perform DFT calculations to compare energy stability of tautomers. For example, studies on similar triazole-thiones employed B3LYP/6-31G(d,p) basis sets to analyze tautomeric equilibria .
    • Critical Observations : Substituents (e.g., methyl or oxobenzo[d]thiazole groups) influence tautomer stability via steric and electronic effects .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Triazole derivatives show MIC values <10 µg/mL in similar studies .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values against celecoxib .
    • Data Interpretation : Correlate substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) with activity trends .

Q. How can molecular docking predict the compound’s interaction with interleukin-15 or other target proteins?

  • Methodology :

  • Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of interleukin-15 (PDB: 5F9B).
  • Validate with MD simulations (100 ns, GROMACS) to assess binding stability .
    • Key Parameters : Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with residues like Arg42 or Asp30 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use a 3² factorial design to vary temperature (25–80°C) and solvent polarity (ethanol vs. DMF).
  • In Situ Monitoring : Employ HPLC tracking to identify side products (e.g., disulfide formation) .
    • Case Study : A 20% yield increase was achieved for analogous triazole-acetamides by replacing ethanol with DMF at 60°C .

Q. What strategies resolve contradictions in biological activity data across substituent variants?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀/MIC values from multiple studies (e.g., dichlorophenyl vs. methoxyphenyl derivatives) .
  • QSAR Modeling : Use ML algorithms (e.g., Random Forest) to identify critical descriptors (e.g., logP, polar surface area) .
    • Critical Insight : Dichlorophenyl groups enhance lipophilicity but may reduce solubility, necessitating a balance for bioavailability .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices to predict nucleophilic/electrophilic sites.
  • Experimental Validation : React the compound with methyl iodide or acryloyl chloride to assess substitution patterns .
    • Key Finding : Electron-withdrawing groups (e.g., -Cl) deactivate the triazole ring, slowing nucleophilic attack .

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